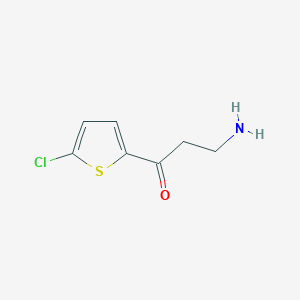

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

Description

Properties

CAS No. |

856978-85-3 |

|---|---|

Molecular Formula |

C7H8ClNOS |

Molecular Weight |

189.66 g/mol |

IUPAC Name |

3-amino-1-(5-chlorothiophen-2-yl)propan-1-one |

InChI |

InChI=1S/C7H8ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3-4,9H2 |

InChI Key |

RIAXQIKCBWWYOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Thiophene Functionalization

The synthesis begins with 2-chlorothiophene as the starting material. Acylation introduces the propan-1-one moiety via Friedel-Crafts reaction conditions:

- Reagents : Propionyl chloride, anhydrous aluminum chloride (AlCl₃).

- Solvent : Methylene chloride or carbon tetrachloride.

- Conditions : 0–5°C, 4–6 hours.

Mechanism :

AlCl₃ activates propionyl chloride, forming an acylium ion that electrophilically substitutes the thiophene ring at the 5-position. The product, 1-(5-chlorothiophen-2-yl)propan-1-one , is isolated via aqueous workup and purified by distillation.

Bromination at the α-Position

The ketone intermediate undergoes bromination to introduce a leaving group for subsequent amination:

- Reagents : Bromine (Br₂) in methylene chloride or chloroform.

- Conditions : Room temperature, 2–3 hours.

- Product : 1-(5-chlorothiophen-2-yl)-2-bromopropan-1-one .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity | >95% (by GC-MS) |

Amination via Nucleophilic Substitution

The brominated intermediate reacts with ammonia or amines to introduce the amino group:

- Reagents : Ammonia (NH₃) in acetonitrile.

- Conditions : Reflux at 80°C for 8–12 hours.

- Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.

Mechanistic Insight :

The bromine atom acts as a leaving group, enabling nucleophilic attack by ammonia. The reaction proceeds via an SN2 mechanism, yielding 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one as the hydrochloride salt.

- Microwave-assisted amination reduces reaction time to 15–20 minutes with comparable yields (70–75%).

- Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction efficiency.

Alternative Microwave-Assisted Synthesis

A modified Claisen-Schmidt condensation under microwave irradiation offers improved efficiency:

- Reagents : 2-Chlorothiophene, propionitrile, aqueous KOH.

- Conditions : 180 W, 2–6 minutes.

- Advantages : 20–25% higher yield than conventional methods.

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 24 hours | 54–58 |

| Microwave | 2–6 minutes | 62–67 |

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Structural validation uses:

- IR Spectroscopy : Peaks at 1643 cm⁻¹ (C=O), 1551 cm⁻¹ (C=C), and 722 cm⁻¹ (C-S).

- ¹H NMR : Signals at δ 3.05 ppm (N(CH₃)₂), δ 7.61 ppm (thiophene-H), and δ 7.84 ppm (enone proton).

Industrial-Scale Considerations

- Continuous Flow Reactors : Enhance safety and scalability for bromination steps.

- Automated Synthesis : Reduces human error in amination.

Challenges and Limitations

- Side Reactions : Over-bromination or oxidation of the thiophene ring requires strict temperature control.

- Cost : Microwave equipment adds initial capital expenditure but improves long-term efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino or thiol derivatives.

Scientific Research Applications

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is utilized in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one

- Structure: Positional isomer with chlorine at thiophen-3-yl and amino group at C1 (vs. C3 in the target compound).

- Molecular Weight: 189.66 g/mol (C₇H₈ClNOS).

3-Chloro-1-(thiophen-2-yl)propan-1-one

- Structure: Chlorine substituent on the propanone chain (C3) instead of an amino group; thiophen-2-yl lacks chlorine.

- Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride (AlCl₃ catalyst) .

- Key Differences: Absence of amino group reduces polarity and hydrogen-bonding capacity. Chlorine on the alkyl chain may enhance electrophilicity at the carbonyl carbon.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure: Conjugated enone system (C=C double bond) with phenyl substituent at C3.

- Key Differences: Extended conjugation increases UV absorption and stabilizes the enol tautomer.

Functional Group Variations

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one Hydrochloride

- Structure: Piperidin-1-yl group replaces the amino group at C3; additional phenyl and aminomethyl substituents on the piperidine ring.

- Molecular Weight : 399.39 g/mol (C₁₉H₂₄Cl₂N₂OS ).

- Hydrochloride salt form improves solubility in polar solvents .

(S)-2-Amino-1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one

- Structure: Chiral amino group at C2 and a complex piperidine-cyclopropyl-benzyl substituent.

- Key Differences :

- Stereochemistry and bulky substituents may influence enantioselective interactions in drug-receptor binding.

- Higher molecular weight (C₂₃H₃₄N₄O ) and lipophilicity compared to the target compound .

Biological Activity

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is a chemical compound that has garnered interest due to its potential biological activities. Characterized by its unique structure, which includes an amino group and a chlorinated thiophene moiety, this compound may modulate enzyme activity and influence various biochemical pathways. This article explores the biological activity of this compound, including relevant data, case studies, and research findings.

Structural Characteristics

The molecular formula of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is C_10H_10ClN_O, with a molecular weight of approximately 189.67 g/mol. The presence of the chlorine atom in the thiophene ring significantly influences its chemical properties and biological activities. The compound's structure allows it to form hydrogen bonds and engage in π-π interactions, which are critical for binding to biological receptors and enzymes.

Biological Activity and Mechanisms

Preliminary studies suggest that 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one interacts with various molecular targets. Its potential mechanisms of action include:

- Enzyme Modulation : The compound may modulate the activity of specific enzymes, potentially acting as an inhibitor or activator depending on the target enzyme.

- Biochemical Pathway Influence : By interacting with key proteins in metabolic pathways, it may alter physiological responses.

Case Studies

-

Thrombin Inhibition : Research indicates that compounds similar to 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one exhibit significant thrombin inhibition. For instance, derivatives with the 5-chlorothiophenyl moiety have shown IC50 values in the nanomolar range (16 nM) against thrombin, highlighting their potential as antithrombotic agents .

Compound IC50 (nM) Selectivity Compound A (similar structure) 16 High Compound B (phenyl-substituted) 419 Moderate - Toxicological Profiling : In a study profiling various chemicals, including derivatives of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one, it was found that certain structural modifications could lead to enhanced biological activity while reducing toxicity .

Comparative Analysis

The unique combination of functional groups in 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one differentiates it from other similar compounds. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(5-bromothiophen-2-yl)propan-1-one | Bromine instead of chlorine | Different reactivity due to bromine |

| 3-Amino-1-(5-fluorothiophen-2-yl)propan-1-one | Fluorine instead of chlorine | Fluorine's electronegativity alters properties |

| 3-Amino-1-(5-methylthiophen-2-yl)propan-1-one | Methyl group instead of chlorine | Changes in sterics and electronic properties |

Future Directions

Further research is necessary to elucidate the specific mechanisms of action for 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one. Potential areas for future studies include:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Molecular Docking Studies : To predict binding affinities and interactions with target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.